molecular formula C12H19NO2 B14650927 Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- CAS No. 52866-87-2

Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-

Cat. No.: B14650927
CAS No.: 52866-87-2
M. Wt: 209.28 g/mol
InChI Key: GAUOHPCOSNMDAR-UHFFFAOYSA-N
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Description

N-((tert-butylperoxy)methyl)-N-methylaniline is an organic compound that features a peroxide group bonded to a tert-butyl group and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((tert-butylperoxy)methyl)-N-methylaniline typically involves the reaction of tert-butyl hydroperoxide with N-methylaniline under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the peroxide bond. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of N-((tert-butylperoxy)methyl)-N-methylaniline may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures are crucial due to the reactive nature of peroxide compounds.

Chemical Reactions Analysis

Types of Reactions

N-((tert-butylperoxy)methyl)-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of radicals.

    Reduction: Reduction of the peroxide bond can yield alcohols or other reduced products.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of radicals or oxidized derivatives.

    Reduction: Alcohols or other reduced compounds.

    Substitution: Functionalized aniline derivatives.

Scientific Research Applications

N-((tert-butylperoxy)methyl)-N-methylaniline has several applications in scientific research:

    Chemistry: Used as an initiator in radical polymerization reactions and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-((tert-butylperoxy)methyl)-N-methylaniline involves the generation of radicals through the homolysis of the peroxide bond. These radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl peroxide: Another peroxide compound with similar radical-generating properties.

    tert-Butyl hydroperoxide: A simpler peroxide used in various oxidation reactions.

    N-tert-butyl-N-methylaniline: Lacks the peroxide group but shares the aniline and tert-butyl moieties.

Uniqueness

N-((tert-butylperoxy)methyl)-N-methylaniline is unique due to the presence of both the peroxide and aniline functionalities, allowing it to participate in a wide range of chemical reactions and applications. Its ability to generate radicals makes it particularly valuable in polymer chemistry and organic synthesis.

Properties

CAS No.

52866-87-2

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

N-(tert-butylperoxymethyl)-N-methylaniline

InChI

InChI=1S/C12H19NO2/c1-12(2,3)15-14-10-13(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3

InChI Key

GAUOHPCOSNMDAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOCN(C)C1=CC=CC=C1

Origin of Product

United States

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